While the specific molecular structure of this adduct hasn't been detailed in the provided literature, it can be inferred from similar compounds. The strontium atom is likely coordinated to the oxygen atoms of the two tmhd ligands and the oxygen atoms of the tetraglyme molecule, forming a stable complex. This complexation enhances the volatility of the strontium precursor, making it suitable for MOCVD. [, ]
The primary chemical reaction involving Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct is its decomposition during the MOCVD process. Upon heating, the adduct decomposes, releasing strontium ions that contribute to the formation of the desired thin film. [] The specific decomposition pathway and byproducts depend on factors like temperature, pressure, and the presence of other reactive gases.
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)strontium tetraglyme adduct is primarily used as a precursor in MOCVD for depositing thin films containing strontium. [, ] One notable application is in fabricating barium strontium titanate (BST) thin films. [] These BST films have numerous applications in electronics, particularly in the development of high-permittivity dielectric materials for capacitors, dynamic random access memory (DRAM) devices, and other microelectronic components.
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